N-(3,4-dimethylphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:
- N-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-15-6-7-18(12-16(15)2)22-28(25,26)19-8-9-20(17(3)13-19)27-14-21(24)23-10-4-5-11-23/h6-9,12-13,22H,4-5,10-11,14H2,1-3H3 |
InChI Key |
PORBACJBRDNVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.